molecular formula C21H21FN6 B2598203 N~4~-(3-fluorophenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955304-77-5

N~4~-(3-fluorophenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No. B2598203
CAS RN: 955304-77-5
M. Wt: 376.439
InChI Key: OYNRYQGRWDECRE-UHFFFAOYSA-N
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Description

“N~4~-(3-fluorophenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a pyrazolopyrimidine . Pyrazolopyrimidines are a class of compounds that have been studied for their potential pharmacological effects .

Scientific Research Applications

Antifungal Activity

The synthesis of heteropolycyclic nitrogen systems containing fluorine-substituted pyrazolo[3,4-d]pyrimidine has been investigated. These compounds were evaluated as antifungal probes at different concentrations . Their potential as antifungal agents makes them relevant for combating fungal infections.

Antitumor and Anticancer Properties

Pyrazolopyrimidine derivatives, including F2090-0674, have demonstrated a wide range of biological activities. Researchers have explored their antitumor and anticancer effects . These properties make them promising candidates for cancer therapy.

Anti-Inflammatory Effects

In related research, pyrazolo[4,3-d]pyrimidine analogs were synthesized and evaluated for anti-inflammatory activity. The incorporation of specific functional groups enhanced their effects in cellular models . Understanding these anti-inflammatory mechanisms could lead to novel drug development.

CDK6 Inhibition

F2090-0674 and its derivatives were tested for CDK6 inhibitory activity. Cyclin-dependent kinase 6 (CDK6) plays a crucial role in cell cycle regulation, and inhibiting it can be therapeutically relevant for cancer treatment . Investigating its potency as a CDK6 inhibitor is essential.

Enzymatic Effects on Cellobiase Activity

Functionalized fluorinated pyrazolo[3,4-d]pyrimidine derivatives have shown enzymatic effects on cellobiase activity produced by certain fungi . Understanding these interactions could provide insights into enzyme inhibition or modulation.

Pharmacological Optimization via Fluorine Substitution

The introduction of fluorine atoms into pyrazolopyrimidine structures aims to enhance their pharmacological properties . Researchers have explored how fluorination impacts drug efficacy, bioavailability, and metabolic stability.

properties

IUPAC Name

4-N-(3-fluorophenyl)-6-N-(2-methylpropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6/c1-14(2)12-23-21-26-19(25-16-8-6-7-15(22)11-16)18-13-24-28(20(18)27-21)17-9-4-3-5-10-17/h3-11,13-14H,12H2,1-2H3,(H2,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNRYQGRWDECRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~4~-(3-fluorophenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

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